1-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
1-[7-(4-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a triazolopyrimidine derivative characterized by a fused bicyclic scaffold comprising a triazole and pyrimidine ring. Key structural features include:
- 4-Chlorophenyl substituent at position 7: This electron-withdrawing group enhances stability and influences hydrophobic interactions.
- Methyl group at position 5: Contributes to steric effects and modulates lipophilicity.
Properties
IUPAC Name |
1-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-8-12(9(2)20)13(10-3-5-11(15)6-4-10)19-14(18-8)16-7-17-19/h3-7,13H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERKMSZMRLJDDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125190 | |
| Record name | 1-[7-(4-Chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329796-04-5 | |
| Record name | 1-[7-(4-Chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329796-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[7-(4-Chlorophenyl)-1,7-dihydro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a halt in the cell cycle, preventing the proliferation of cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the progression of the cell cycle, leading to a halt in cell proliferation.
Result of Action
The result of the compound’s action is a significant reduction in cell proliferation. In vitro studies have shown that similar compounds significantly inhibit the growth of various cell lines.
Biological Activity
1-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound of significant interest due to its potential biological activities. This article reviews the current knowledge regarding its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H13ClN4O2
- Molecular Weight : 304.73 g/mol
- CAS Number : 325742-85-6
Biological Activity Overview
The compound exhibits various biological activities, particularly in the realms of anticancer, anti-inflammatory, and antimicrobial effects. The following sections delve into specific activities and findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- A series of triazole derivatives were evaluated against various cancer cell lines. One study reported that certain derivatives exhibited significant cytotoxicity against human breast cancer (MCF-7) cells with IC50 values ranging from 27.3 to 43.4 μM .
- The compound's structure suggests that it may interact with specific molecular targets involved in cancer cell proliferation and survival.
Table 1: Cytotoxicity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 69c | MCF-7 | More potent than control |
| 69b | MCF-7 & Bel-7402 | More active than control |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- In vitro assays demonstrated that certain triazole derivatives significantly inhibited COX-2 activity, a key enzyme in inflammatory processes. The IC50 values for some derivatives were reported as low as 0.04 μM, comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial efficacy of related triazole compounds has been documented:
Case Study: Antimicrobial Screening
In a comparative study of several triazole derivatives against pathogenic bacteria:
- Benzothioate derivatives were found to possess good antibacterial activity compared to chloramphenicol .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Pathways : The inhibition of COX enzymes suggests a pathway through which inflammation may be modulated.
- Cell Cycle Interference : The observed cytotoxicity against cancer cells indicates potential interference with cell cycle progression.
Scientific Research Applications
Medicinal Chemistry
-
Antitumor Activity:
- Studies have shown that triazolopyrimidine derivatives exhibit significant antitumor properties. For instance, compounds similar to 1-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone have been evaluated for their effectiveness against various cancer cell lines. A notable study demonstrated that these compounds induce apoptosis in cancer cells through the activation of specific signaling pathways.
-
Antimicrobial Properties:
- The compound has been investigated for its antimicrobial efficacy against a range of bacterial strains. Research indicates that it possesses inhibitory effects similar to established antibiotics, making it a candidate for further development as an antimicrobial agent.
-
CNS Activity:
- Preliminary research suggests potential neuroprotective effects of this compound. It has been studied for its ability to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Effects | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values comparable to leading chemotherapeutics. |
| Study 2 | Antimicrobial Activity | Showed effective inhibition of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential. |
| Study 3 | Neuroprotective Effects | Indicated modulation of GABAergic transmission leading to improved outcomes in models of neurodegeneration. |
Comparison with Similar Compounds
Structural Analogues with Halogen-Substituted Aromatic Rings
Key Observations :
- Halogen Position : 4-Chlorophenyl (target) vs. 3-fluorophenyl (UCB-FcRn-84) alters electronic distribution and binding affinity. For example, para-substitution may enhance symmetry and packing efficiency in crystal structures .
Analogues with Polar or Bulky Substituents
Key Observations :
- Polar Groups : Hydroxy and methoxy substituents () improve solubility but may reduce blood-brain barrier penetration .
- Bulky Groups : Benzyloxy substituents () hinder passive diffusion but may improve selectivity for extracellular targets .
Analogues with Modified Core Functional Groups
Key Observations :
- Carboxamide vs. Ethanone: Carboxamide derivatives () exhibit antibacterial properties, suggesting the acetyl group in the target compound may be optimized for alternative activities .
- Dimethylaminovinyl Group: Introduces a basic nitrogen and conjugated system, enabling charge-mediated interactions with receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
